3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride
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Overview
Description
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride is an organic compound that features a unique combination of adamantyl and pyrazole moieties The adamantyl group is known for its rigid, diamond-like structure, which imparts stability and unique chemical properties to the compound The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, which is often found in biologically active molecules
Mechanism of Action
Target of Action
Adamantane derivatives, which this compound is a part of, have been found to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known for their unique structural, biological, and stimulus-responsive properties .
Mode of Action
Adamantane derivatives are known for their high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Biochemical Pathways
Adamantane derivatives are known to be involved in a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Pharmacokinetics
Adamantane derivatives are known for their unique structural properties, which may influence their pharmacokinetic behavior .
Result of Action
Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .
Action Environment
Adamantane derivatives are known for their thermal stability, which may suggest their resilience in various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the adamantyl group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Formation of the carbonyl chloride: The final step involves the conversion of the carbonyl group to a carbonyl chloride using reagents such as thionyl chloride or oxalyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution reactions: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and reduction: The pyrazole ring and adamantyl group can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.
Cyclization reactions: The compound can participate in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Thionyl chloride or oxalyl chloride: Used for converting carbonyl groups to carbonyl chlorides.
Lewis acids (e.g., aluminum chloride): Used in Friedel-Crafts alkylation reactions.
Nucleophiles (e.g., amines, alcohols, thiols): Used in substitution reactions.
Major Products
Amides, esters, and thioesters: Formed from substitution reactions.
Oxidized or reduced derivatives: Formed from oxidation or reduction reactions.
Polycyclic structures: Formed from cyclization reactions.
Scientific Research Applications
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride has several scientific research applications:
Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials science: The rigid adamantyl group can impart desirable properties such as thermal stability and mechanical strength to polymers and other materials.
Organic synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1-Adamantyl-1H-pyrazole-4-carbonyl chloride: Lacks the phenyl group, which may affect its chemical properties and biological activity.
3-(1-Adamantyl)-1H-pyrazole-4-carbonyl chloride: Lacks the phenyl group, which may affect its chemical properties and biological activity.
1-Phenyl-1H-pyrazole-4-carbonyl chloride: Lacks the adamantyl group, which may affect its stability and rigidity.
Uniqueness
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride is unique due to the presence of both the adamantyl and phenyl groups, which impart a combination of stability, rigidity, and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(1-adamantyl)-1-phenylpyrazole-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O/c21-19(24)17-12-23(16-4-2-1-3-5-16)22-18(17)20-9-13-6-14(10-20)8-15(7-13)11-20/h1-5,12-15H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEDDSUCCYEMAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN(C=C4C(=O)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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